molecular formula C21H21N3O2S B2515692 2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide CAS No. 893931-07-2

2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide

Cat. No.: B2515692
CAS No.: 893931-07-2
M. Wt: 379.48
InChI Key: DFFGETSIYIIPMI-UHFFFAOYSA-N
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Description

The compound 2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide features a thieno[3,4-c]pyrazole core substituted with a phenyl group at position 2 and an acetamide-linked 4-ethoxyphenyl moiety at position 3. This structure combines a heterocyclic scaffold with polar and lipophilic substituents, making it a candidate for diverse biological applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-2-26-17-10-8-15(9-11-17)12-20(25)22-21-18-13-27-14-19(18)23-24(21)16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFGETSIYIIPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a thienyl compound and a hydrazine derivative can form the thieno[3,4-c]pyrazole ring.

    Substitution Reactions: The introduction of the ethoxyphenyl and phenyl groups can be achieved through substitution reactions. These reactions often require catalysts and specific reaction conditions to ensure high yield and purity.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group. This step typically uses acetic anhydride or acetyl chloride as the acetylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products may include sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

  • Antitumor Activity :
    • Compounds containing thieno[3,4-c]pyrazole derivatives have been investigated for their antitumor properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives similar to 2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide have shown promising results in vitro against different cancer cell lines .
  • Anti-inflammatory Properties :
    • The anti-inflammatory potential of pyrazole derivatives has been well documented. Studies have demonstrated that these compounds can modulate inflammatory pathways and reduce cytokine production. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents .
  • Antimicrobial Activity :
    • Recent investigations have highlighted the antimicrobial efficacy of thieno[3,4-c]pyrazole derivatives against various pathogens. The compound's structural characteristics may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies

  • In Vitro Antitumor Evaluation :
    • A study evaluated the cytotoxic effects of thieno[3,4-c]pyrazole derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong antitumor activity .
  • Anti-inflammatory Mechanisms :
    • In a controlled experiment using animal models of inflammation, thieno[3,4-c]pyrazole derivatives demonstrated significant reductions in paw edema and serum levels of pro-inflammatory cytokines when compared to control groups .
  • Antimicrobial Testing :
    • A series of tests against common bacterial strains revealed that compounds similar to this compound displayed varying degrees of antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Thieno[3,4-c]pyrazole Derivatives
  • BF23112 (): Structure: 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide. Key Difference: Replaces the 4-ethoxyphenyl group with a benzoxazolone moiety.
Indazole-Based Acetamides ():
  • Compound 6b: 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide. Core: Indazole instead of thienopyrazole. Substituents: Similar 4-ethoxyphenyl and fluorophenyl groups. Activity: Exhibits anti-proliferative activity, suggesting the ethoxyphenyl-acetamide motif may contribute to cytotoxicity.
Thieno[3,2-d]pyrimidine Derivatives ():
  • Structure: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. Core: Pyrimidine fused with thiophene. Substituents: Methylphenyl and thiadiazole groups. Implications: The pyrimidine core may enhance π-π stacking interactions, while the thiadiazole group increases metabolic stability.
Quinazolinone Acetamides ():
  • Structure: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide. Core: Quinazolinone instead of thienopyrazole. Activity: Demonstrated anti-inflammatory activity surpassing diclofenac, highlighting the role of the acetamide linker in modulating cyclooxygenase (COX) inhibition.

Patent and Research Landscape

  • Patent Trends (): Thieno[3,4-c]pyrrole derivatives with ethoxy/methoxy substituents are patented for undisclosed therapeutic uses, likely in oncology or inflammation. Goxalapladib (), a naphthyridine-acetamide analog, targets atherosclerosis, suggesting acetamide scaffolds are valuable in cardiovascular drug discovery.

Biological Activity

2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thieno[3,4-c]pyrazole moiety with an ethoxyphenyl acetamide side chain, suggesting a multifaceted mechanism of action that may be beneficial in treating various diseases, particularly inflammatory and oncological conditions.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O2SC_{18}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 345.44 g/mol. The presence of the thieno and pyrazole rings along with the ethoxyphenyl group contributes to its diverse biological activity.

Structural Features

ComponentDescription
Thieno[3,4-c]pyrazoleA fused heterocyclic structure known for its pharmacological properties.
Ethoxyphenyl groupEnhances lipophilicity and potential interaction with biological targets.
Acetamide moietyProvides a site for hydrogen bonding which is crucial for receptor interactions.

Biological Activity

Research has indicated that derivatives of thieno[3,4-c]pyrazole exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound has not been extensively studied; however, insights can be drawn from related compounds.

Anticancer Activity

Thieno[3,4-c]pyrazole derivatives have been reported to inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth. For instance:

  • BRAF(V600E) Inhibition : Some pyrazole derivatives demonstrate potent inhibition against BRAF(V600E), a common mutation in melanoma and other cancers .
  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been documented:

  • Nitric Oxide (NO) Production : Compounds have shown efficacy in reducing LPS-induced NO production in macrophages, indicating their role as anti-inflammatory agents .
  • Cytokine Modulation : Inhibiting pro-inflammatory cytokines like TNF-α suggests a mechanism for reducing inflammation.

Antimicrobial Activity

While specific data on this compound's antimicrobial activity is limited, related thieno[3,4-c]pyrazole derivatives have demonstrated effectiveness against various pathogens:

  • In Vitro Studies : Some derivatives exhibited significant antifungal activity against strains such as Candida albicans and Staphylococcus aureus .

Case Studies

  • Study on Pyrazole Derivatives : A series of pyrazole amides were synthesized and evaluated for their biological activities. The results indicated promising antitumor effects linked to structural modifications similar to those found in this compound .
  • Inflammatory Response Modulation : Another study highlighted the ability of pyrazole-based compounds to inhibit inflammatory responses in cellular models, suggesting potential therapeutic applications for inflammatory diseases .

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